DGPP 8:0 vs. PA 8:0: ~4‐Fold Higher Antagonist Potency in Human Platelet LPA Shape Change Assay
In a direct head-to-head comparison using human washed platelets stimulated with 100 nM LPA, the dioctanoyl form of diacylglycerol pyrophosphate [DGPP(8:0)] inhibited platelet shape change with an IC50 of 2.5 ± 0.9 µM, whereas the corresponding monophosphate dioctanoyl phosphatidic acid [PA(8:0)] exhibited an IC50 of 9.8 ± 1.8 µM, yielding an approximately 4‐fold potency advantage for DGPP(8:0) [1]. Importantly, both compounds were devoid of agonist activity, in contrast to several other phosphatidic acid analogs that showed confounding agonist effects [1].
| Evidence Dimension | LPA-induced platelet shape change inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.5 ± 0.9 µM (n=6) |
| Comparator Or Baseline | PA(8:0) IC50 = 9.8 ± 1.8 µM (n=6) |
| Quantified Difference | ~3.9-fold lower IC50 for DGPP(8:0) |
| Conditions | Human washed platelets; shape change induced by 100 nM LPA; 37°C; measured by light transmission aggregometry |
Why This Matters
For procurement decisions in LPA receptor pharmacology, DGPP(8:0) achieves effective antagonism at substantially lower working concentrations than PA(8:0), reducing lipid consumption per assay and minimizing solvent-related artifacts.
- [1] Rother E, Brandl R, Baker DL, Tigyi G, Siess W. Subtype-selective antagonists of lysophosphatidic acid receptors inhibit platelet activation triggered by the lipid core of atherosclerotic plaques. Circulation. 2003 Sep 23;108(12):1504-10. doi: 10.1161/01.CIR.0000083715.37658.C4. View Source
